molecular formula C19H18N6O2 B2529355 2-benzyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415491-88-0

2-benzyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2529355
CAS No.: 2415491-88-0
M. Wt: 362.393
InChI Key: UKBWSQAMMQQXGW-UHFFFAOYSA-N
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Description

2-benzyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazolo[3,4-d]pyrimidine derivatives with benzyl and pyrrolo[3,4-c]pyrrole intermediates under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s therapeutic potential .

Scientific Research Applications

2-benzyl-5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

5-benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-23-16-13(7-22-23)17(21-11-20-16)24-9-14-15(10-24)19(27)25(18(14)26)8-12-5-3-2-4-6-12/h2-7,11,14-15H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBWSQAMMQQXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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